molecular formula C13H17NO B13599091 4-Mesitylpyrrolidin-2-one CAS No. 55656-96-7

4-Mesitylpyrrolidin-2-one

Cat. No.: B13599091
CAS No.: 55656-96-7
M. Wt: 203.28 g/mol
InChI Key: OZNXBPHHQBXKFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mesitylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of mesityl-substituted amines with cyclic anhydrides under controlled conditions . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microchannel reactors under visible light conditions has been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Mesitylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the mesityl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

4-Mesitylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mesitylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to engage in various binding modes with enantioselective proteins.

Comparison with Similar Compounds

Properties

CAS No.

55656-96-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-8-4-9(2)13(10(3)5-8)11-6-12(15)14-7-11/h4-5,11H,6-7H2,1-3H3,(H,14,15)

InChI Key

OZNXBPHHQBXKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=O)NC2)C

Origin of Product

United States

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